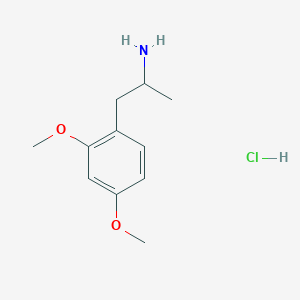

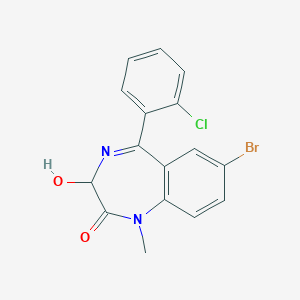

-methanone CAS No. 1047670-51-8](/img/structure/B162602.png)

[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone

Vue d'ensemble

Description

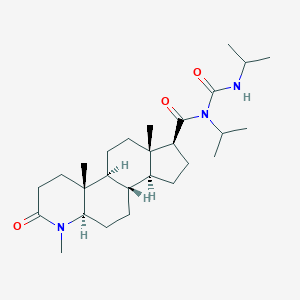

ABD459 est un antagoniste neutre du récepteur cannabinoïde 1 (CB1) central. Il a une formule moléculaire de C24H17BrCl2N2O2 et un poids moléculaire de 516,2 g/mol . ABD459 est connu pour sa capacité à inhiber la consommation alimentaire chez les souris non à jeun sans affecter l’activité motrice . Il réduit également la recherche active de nourriture pendant 5 à 6 heures après le traitement, sans rebond après le lavage . De plus, ABD459 diminue le sommeil paradoxal (REM), sans altérer l’éveil ou le sommeil non REM .

Méthodes De Préparation

La synthèse d’ABD459 implique la réaction de la 4-bromophénylhydrazine avec le 2,4-dichlorobenzaldéhyde pour former un intermédiaire hydrazone. Cet intermédiaire est ensuite cyclisé avec le chlorure de 4-méthoxybenzoyle pour donner ABD459 . Les conditions réactionnelles impliquent généralement l’utilisation d’une base comme la triéthylamine et d’un solvant comme le dichlorométhane .

Analyse Des Réactions Chimiques

ABD459 subit diverses réactions chimiques, notamment :

Oxydation : ABD459 peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome

Réduction : La réduction d’ABD459 peut être réalisée en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium

Substitution : ABD459 peut subir des réactions de substitution, en particulier une substitution aromatique nucléophile, en raison de la présence d’atomes d’halogène dans sa structure

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .

Applications De Recherche Scientifique

ABD459 a plusieurs applications en recherche scientifique, notamment :

Chimie : ABD459 est utilisé comme un composé outil pour étudier le récepteur cannabinoïde 1 (CB1) central et son rôle dans divers processus physiologiques

Biologie : En recherche biologique, ABD459 est utilisé pour étudier les effets de l’antagonisme du récepteur CB1 sur la consommation alimentaire, les cycles veille-sommeil et d’autres comportements chez les modèles animaux

Médecine : ABD459 a des applications thérapeutiques potentielles dans le traitement de l’obésité et des troubles métaboliques en raison de sa capacité à inhiber la consommation alimentaire

Industrie : ABD459 est utilisé dans le développement de nouveaux médicaments ciblant le système endocannabinoïde

Mécanisme D'action

ABD459 exerce ses effets en agissant comme un antagoniste neutre du récepteur cannabinoïde 1 (CB1) central. Il se lie au récepteur CB1 avec une forte affinité (Ki = 8,6 nM) et inhibe l’activité du récepteur sans produire d’activité intrinsèque propre . Cet antagonisme conduit à une réduction de la consommation alimentaire et à des modifications des cycles veille-sommeil . Les cibles moléculaires et les voies impliquées comprennent le système endocannabinoïde et ses voies de signalisation associées .

Comparaison Avec Des Composés Similaires

ABD459 est unique par rapport aux autres antagonistes du récepteur CB1 en raison de son antagonisme neutre, ce qui signifie qu’il ne produit aucune activité intrinsèque au niveau du récepteur . Des composés similaires comprennent :

Rimonabant : Un antagoniste du récepteur CB1 qui était utilisé comme médicament anti-obésité mais qui a été retiré du marché en raison d’effets secondaires psychiatriques

AM251 : Un autre antagoniste du récepteur CB1 qui a été utilisé en recherche pour étudier les effets de l’antagonisme du récepteur CB1

SR141716A : Un antagoniste sélectif du récepteur CB1 qui a été largement utilisé en recherche pour étudier le rôle du système endocannabinoïde

La propriété unique d’ABD459 d’être un antagoniste neutre en fait un outil précieux pour étudier le récepteur CB1 sans les effets confondants de l’activité intrinsèque .

Propriétés

IUPAC Name |

[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDJJNLJDWKCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrCl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Hydroxymethyl)piperazin-1-yl]ethanone](/img/structure/B162549.png)